(R)-N-[1-(4-Bromo-phenyl)-ethyl]-2,2,2-trifluoro-acetamide
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Overview
Description
®-N-[1-(4-Bromo-phenyl)-ethyl]-2,2,2-trifluoro-acetamide is an organic compound that features a trifluoroacetamide group attached to a chiral center bearing a 4-bromo-phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-[1-(4-Bromo-phenyl)-ethyl]-2,2,2-trifluoro-acetamide typically involves the reaction of ®-1-(4-bromo-phenyl)ethanol with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The reaction proceeds via the formation of an intermediate trifluoroacetate ester, which subsequently undergoes nucleophilic substitution to yield the desired trifluoroacetamide product.
Industrial Production Methods
Industrial production of ®-N-[1-(4-Bromo-phenyl)-ethyl]-2,2,2-trifluoro-acetamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
®-N-[1-(4-Bromo-phenyl)-ethyl]-2,2,2-trifluoro-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trifluoroacetamide group to an amine.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-bromo-benzaldehyde or 4-bromo-benzoic acid, while reduction can produce ®-1-(4-bromo-phenyl)ethylamine.
Scientific Research Applications
®-N-[1-(4-Bromo-phenyl)-ethyl]-2,2,2-trifluoro-acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s chiral nature makes it valuable in studying enantioselective processes.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ®-N-[1-(4-Bromo-phenyl)-ethyl]-2,2,2-trifluoro-acetamide involves its interaction with specific molecular targets. The trifluoroacetamide group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the bromine atom on the phenyl ring can participate in halogen bonding, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
®-1-(4-Bromo-phenyl)ethanol: A precursor in the synthesis of ®-N-[1-(4-Bromo-phenyl)-ethyl]-2,2,2-trifluoro-acetamide.
4-Bromo-benzaldehyde: A related compound with similar structural features.
4-Bromo-benzoic acid: Another structurally similar compound.
Uniqueness
®-N-[1-(4-Bromo-phenyl)-ethyl]-2,2,2-trifluoro-acetamide is unique due to the presence of both a trifluoroacetamide group and a chiral center. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[1-(4-bromophenyl)ethyl]-2,2,2-trifluoroacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF3NO/c1-6(15-9(16)10(12,13)14)7-2-4-8(11)5-3-7/h2-6H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHSKNAGOEXFZER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)NC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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